molecular formula C14H20O2 B13960702 1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol CAS No. 205675-08-7

1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol

Cat. No.: B13960702
CAS No.: 205675-08-7
M. Wt: 220.31 g/mol
InChI Key: WVPRFPGECNBYCD-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a pentenol chain

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with a suitable Grignard reagent, followed by a series of reduction and dehydration steps to yield the desired product. The reaction conditions typically involve the use of solvents like diethyl ether or tetrahydrofuran, and catalysts such as palladium on carbon or lithium aluminum hydride.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Common reagents for these reactions include bromine, nitric acid, and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols.

Scientific Research Applications

1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol has several applications in scientific research:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: Research has explored its potential as a precursor for the development of new drugs with anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: The compound is utilized in the production of specialty chemicals, such as fragrances and flavoring agents, due to its unique aromatic properties.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes involved in metabolic processes, leading to the modulation of enzyme activity and subsequent biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-4-methylpent-3-en-1-ol can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-4-methylpent-3-en-1-ol: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.

    1-(4-Ethoxyphenyl)-4-methylpent-2-en-1-ol: The position of the double bond differs, which can affect the compound’s chemical properties and reactivity.

    1-(4-Ethoxyphenyl)-4-methylhex-3-en-1-ol:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

CAS No.

205675-08-7

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-methylpent-3-en-1-ol

InChI

InChI=1S/C14H20O2/c1-4-16-13-8-6-12(7-9-13)14(15)10-5-11(2)3/h5-9,14-15H,4,10H2,1-3H3

InChI Key

WVPRFPGECNBYCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC=C(C)C)O

Origin of Product

United States

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